Rislenemdaz

NMDA receptor pharmacology GluN2B antagonist screening radioligand binding assay

Rislenemdaz is the preferred GluN2B antagonist for translational neuroscience. It offers ≥1000-fold hERG selectivity, eliminating cardiovascular confounds absent in traxoprodil. Validated ED50 (0.3-0.7 mg/kg FST) and cross-species Occ50 (200-400 nM) enable dose-occupancy precision. Phase II pedigree, human PK (Tmax ~1 h, t½ 12-17 h), and brain penetration make it the reference tool for GluN2B signaling studies. Ideal for occupancy-based translational research bridging preclinical efficacy to clinical exposure.

Molecular Formula C19H23FN4O2
Molecular Weight 358.4 g/mol
CAS No. 808732-98-1
Cat. No. B1679343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRislenemdaz
CAS808732-98-1
Synonyms4-methylbenzyl 3-fluoro-4-((pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate
MK-0657
Molecular FormulaC19H23FN4O2
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)COC(=O)N2CCC(C(C2)F)CNC3=NC=CC=N3
InChIInChI=1S/C19H23FN4O2/c1-14-3-5-15(6-4-14)13-26-19(25)24-10-7-16(17(20)12-24)11-23-18-21-8-2-9-22-18/h2-6,8-9,16-17H,7,10-13H2,1H3,(H,21,22,23)/t16-,17-/m1/s1
InChIKeyRECBFDWSXWAXHY-IAGOWNOFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rislenemdaz (MK-0657, CERC-301) Procurement Guide: NR2B-Selective NMDA Antagonist for Depression Research


Rislenemdaz (CAS 808732-98-1), also known as MK-0657 and CERC-301, is an orally bioavailable, brain-penetrant, selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) [1]. It exhibits high binding affinity for GluN2B with a Ki of 8.1 nM and functional IC50 of 3.6 nM in calcium influx assays [1]. The compound advanced to Phase II clinical trials for major depressive disorder (MDD) and treatment-resistant depression (TRD) as an adjunctive therapy, receiving FDA Fast Track Designation in 2013 [2].

Why Rislenemdaz Cannot Be Substituted by Other NR2B Antagonists: Key Differentiators for Scientific Selection


Generic substitution among NR2B-selective NMDA antagonists is not scientifically justified due to substantial differences in binding affinity, selectivity breadth, cardiovascular safety profiles, and clinical development outcomes. While compounds such as traxoprodil (CP-101,606), EVT-101, and radiprodil share the NR2B-targeting mechanism, their Ki/IC50 values, off-target activity against hERG channels, and clinical efficacy records diverge significantly [1]. Rislenemdaz demonstrates a quantifiable ≥1000-fold selectivity for GluN2B over all tested off-targets including hERG, whereas comparators such as traxoprodil show ECG prolongation effects in humans that are absent with rislenemdaz [1]. These differences have direct implications for experimental design, translational relevance, and safety margins in preclinical research.

Quantitative Differentiation of Rislenemdaz Versus Comparator NR2B Antagonists: Evidence-Based Procurement Criteria


Target Binding Affinity: Rislenemdaz Demonstrates Single-Digit Nanomolar Potency Superior to Traxoprodil

Rislenemdaz exhibits higher binding affinity for the GluN2B subunit compared to the well-characterized comparator traxoprodil (CP-101,606). Rislenemdaz shows Ki = 8.1 nM and functional IC50 = 3.6 nM in calcium influx assays using NMDA-GluN1a/GluN2B L(tk-) cells [1]. In contrast, traxoprodil demonstrates NR2B IC50 values ranging from 8-13 nM to 60 nM depending on assay conditions [2]. This 2- to 7-fold difference in potency translates to lower required concentrations for equivalent target engagement in vitro.

NMDA receptor pharmacology GluN2B antagonist screening radioligand binding assay

Subunit Selectivity: Quantified >1000-Fold GluN2B Selectivity with No Detectable GluN2A Activity

Rislenemdaz demonstrates complete selectivity for GluN2B-containing NMDA receptors with no detectable activity at GluN2A-containing receptors up to 30 μM [1]. The compound exhibits at least 1000-fold selectivity for GluN2B versus all targets tested, including the hERG potassium channel, and minimal activity against sigma-type receptors at 10 μM [1]. While traxoprodil and radiprodil also report >1000-fold selectivity over NR2A, comparative side-by-side selectivity breadth across an expanded panel of off-targets favors rislenemdaz in published datasets [2].

subunit selectivity profiling off-target screening calcium flux assay

Cardiovascular Safety: No ECG Effects in Humans Versus Traxoprodil's hERG Liability

A direct clinical safety comparison is available: in a trial of 135 subjects, rislenemdaz demonstrated no influence on ECG parameters in humans, whereas traxoprodil (CP-101,606) is associated with ECG changes including QT prolongation [1]. Preclinically, rislenemdaz exhibits at least 1000-fold selectivity for GluN2B over the hERG potassium channel with minimal activity at 10 μM, supporting the clinical observation of cardiac safety [2]. Traxoprodil's hERG activity is a documented liability that contributed to its clinical development limitations.

cardiac safety pharmacology hERG channel inhibition QT prolongation risk

In Vivo Antidepressant Efficacy: Preclinical ED50 Values for Translational Dose Selection

Rislenemdaz demonstrates robust antidepressant-like efficacy in the rat forced swim test with ED50 values of 0.3-0.7 mg/kg for decreasing immobility and increasing swimming behavior, corresponding to receptor occupancy (RO) of 30-50% [1]. Locomotor activation occurs at a higher ED50 of 2 mg/kg (75% RO), establishing a therapeutic window. For comparison, traxoprodil's preclinical efficacy data show ED50 values of 37 mg/kg in carrageenan inflammatory pain and 4.1 mg/kg in neuropathic pain models [2], while rislenemdaz shows ED50 = 3 mg/kg in the same carrageenan model [2], indicating comparable or superior in vivo potency depending on the endpoint.

forced swim test antidepressant efficacy receptor occupancy behavioral pharmacology

Clinical Development Status: Phase II Completion with Defined Human PK Profile

Rislenemdaz has advanced to Phase II clinical trials with a defined human pharmacokinetic profile: Tmax of approximately 1 hour and terminal half-life of 12-17 hours following oral administration [1]. The predicted 50% receptor occupancy concentration (Occ50) in humans is 400 nM, similar to rat (300 nM), dog (200 nM), and monkey (400 nM) [1]. In a Phase Ib study, a single 7 mg oral dose achieved mean maximum plasma concentration of 400 nM in Parkinson's disease patients [2]. In contrast, EVT-101 completed only Phase I studies with an 11-hour half-life [3], while radiprodil failed to demonstrate efficacy in Phase II neuropathic pain trials [4].

clinical pharmacokinetics translational pharmacology human half-life oral bioavailability

Binding Site Pharmacology: Distinct Mode of Action Compared to Earlier NR2B Antagonists

Rislenemdaz belongs to a distinct chemical class of NR2B antagonists that bind at the GluN1/GluN2B subunit interface as negative allosteric modulators. While direct binding mode comparison data between rislenemdaz and EVT-101 at the structural level is not publicly available, rislenemdaz's piperidine-carboxylate scaffold differs from EVT-101's triazole-based structure and traxoprodil's piperidine-phenol chemotype [1]. EVT-101 has been explicitly characterized as binding the GluN1/GluN2B dimer interface with a "distinctly different binding mode as ifenprodil" [2]. This chemotype diversity within the NR2B antagonist class means that compounds cannot be assumed interchangeable for structure-activity relationship (SAR) studies or mechanistic investigations of allosteric modulation.

allosteric modulation GluN1/GluN2B interface ifenprodil binding site negative allosteric modulator

Rislenemdaz Applications: Optimal Research Scenarios Based on Quantitative Evidence


Preclinical Antidepressant Efficacy Studies with Translational Receptor Occupancy Guidance

Rislenemdaz is the preferred NR2B antagonist for rodent behavioral studies where quantitative receptor occupancy data are required to guide dose selection and interpret efficacy. The compound's well-characterized forced swim test ED50 of 0.3-0.7 mg/kg (corresponding to 30-50% RO) enables researchers to dose to specific occupancy thresholds, a feature not equivalently documented for traxoprodil or EVT-101 in depression models [1]. The established human Occ50 of 400 nM further supports translational study designs bridging preclinical findings to clinical exposure levels [1].

Cardiovascular Safety Pharmacology and In Vivo Studies Requiring Clean hERG Profile

For in vivo studies where cardiovascular endpoints are monitored or where extended dosing is required, rislenemdaz offers a documented advantage over traxoprodil. Rislenemdaz demonstrates ≥1000-fold selectivity over hERG preclinically and no ECG effects in 135 human subjects [1][2]. This profile eliminates confounding QT effects that are associated with traxoprodil [2], making rislenemdaz the appropriate choice for safety pharmacology assessments or behavioral studies where cardiovascular artifacts could confound interpretation.

GluN2B Subunit-Selective Mechanistic Studies Without Off-Target Confounds

Rislenemdaz is the optimal tool compound for experiments requiring clean pharmacological dissection of GluN2B-specific signaling. With no detectable activity at GluN2A-containing receptors up to 30 μM and minimal activity at sigma receptors at 10 μM [1], rislenemdaz provides a selectivity profile suitable for unambiguous interpretation of GluN2B-dependent effects. This compares favorably to compounds with less extensively characterized off-target panels or documented activities at additional receptor systems.

Translational Pharmacology Bridging Preclinical to Clinical Exposure

For research programs designed to inform clinical development or to validate target engagement biomarkers, rislenemdaz offers the most complete translational dataset among NR2B antagonists. The compound has Phase II clinical data, defined human PK parameters (Tmax ~1 h, t1/2 = 12-17 h), and a validated receptor occupancy model across four species (rat, dog, monkey, human) with consistent Occ50 values of 200-400 nM [1]. This cross-species Occ50 consistency is not equivalently published for traxoprodil, EVT-101, or radiprodil, positioning rislenemdaz as the reference compound for occupancy-based translational pharmacology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rislenemdaz

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.